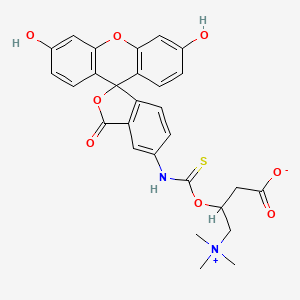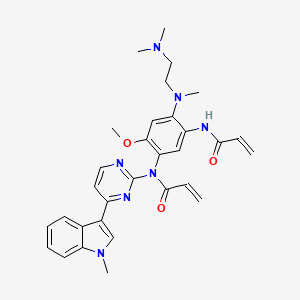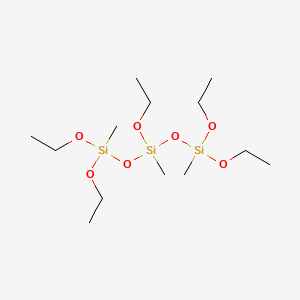
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Fluoresceinyl)maleimide” is a fluorescent thiol-reactive dye used to conjugate fluorescein to proteins . It’s used for research purposes .
Synthesis Analysis
While specific synthesis details for “N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate” were not found, a similar compound, “N-(5-Fluoresceinyl)maleimide”, is synthesized by RAFT polymerization . After reduction, these polymers are fluorescently labeled by reacting the free thiol groups with N-(5-fluoresceinyl)maleimide .Molecular Structure Analysis
The molecular weight of “N-(5-Fluoresceinyl)maleimide” is 427.36 g/mol . The molecular formula is C24H13NO7 .Chemical Reactions Analysis
“N-(5-Fluoresceinyl)maleimide” is a thiol-reactive dye, meaning it reacts with thiol groups to form conjugates . This property is utilized in its use as a fluorescent label for proteins .Physical And Chemical Properties Analysis
“N-(5-Fluoresceinyl)maleimide” appears as a solid, with a yellow to orange color . It has an emission (Em) of 505 and an excitation (Ex) of 488 . It is soluble in DMSO at 50 mg/mL .Wissenschaftliche Forschungsanwendungen
Analytical Approaches for Carnitine Determination
L-carnitine is essential in fatty acid metabolism, acting as an acyltransferase cofactor and in energy production processes. Its determination in various samples, including biological materials, foods, and dietary supplements, is crucial for understanding metabolic disorders and monitoring carnitine therapy. Advanced analytical techniques have been developed for sensitive analysis of carnitine concentrations, highlighting its significance in pharmaceutical and biological sciences (Dąbrowska & Starek, 2014).
Carnitine's Role in Disease and Therapy
Carnitine plays a vital role in energy production and fatty acid metabolism. Its deficiency is linked to various diseases, including liver and kidney disease, diabetes, and cardiomyopathy. Supplementation of L-carnitine has shown promise in treating these conditions, improving metabolic status, and has been explored for its potential in neurodegenerative diseases like Alzheimer's (Flanagan et al., 2010).
Pharmacokinetics and Clinical Aspects
Understanding the pharmacokinetics of carnitine and its esters is essential for its clinical application. L-carnitine's transport into mitochondria for β-oxidation and its regulation of acylcarnitine levels are critical for maintaining normal mitochondrial function. The balance within the carnitine pool, comprising free L-carnitine and acylcarnitines, reflects mitochondrial metabolism status, influencing the approach to treating carnitine deficiency syndromes (Reuter & Evans, 2012).
Carnitine in Metabolism and Deficiency Syndromes
Carnitine's essential role in transferring long-chain fatty acids across mitochondrial membranes underscores its importance in lipid oxidation and energy production. Disorders related to carnitine insufficiency, whether primary or secondary to other conditions, impair fatty acid entry into mitochondria, leading to metabolic disturbances. The review of carnitine metabolism and deficiency syndromes sheds light on the critical functions of carnitine in health and disease (Rebouche & Engel, 1983).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRUEIROGCZGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747795 |
Source


|
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate | |
CAS RN |
1258239-73-4 |
Source


|
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)











![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)
![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)